Gue1654 is a unique, small molecule antagonist of the G protein-coupled receptor OXE-R. [, ] This receptor is activated by the lipid mediator 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE), a metabolite of the inflammatory mediator 5-HETE. [, ] Gue1654 acts as a biased antagonist, specifically targeting the Gβγ signaling pathway downstream of OXE-R while having no inhibitory effect on Gαi-related signaling. [, ] This unique characteristic distinguishes Gue1654 from traditional OXE-R antagonists and makes it a valuable tool for dissecting the specific roles of G protein subunits in OXE-R-mediated cellular responses.
Gue1654 is classified as a small molecule antagonist targeting the OXE receptor, which is part of the G protein-coupled receptor family. The compound is derived from research focused on eicosanoid signaling pathways, specifically those involving 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a metabolite of arachidonic acid. The synthesis and characterization of Gue1654 are often discussed in the context of its biological effects on immune responses and cell signaling pathways .
The synthesis of Gue1654 involves several key steps, typically starting from precursor compounds that are chemically modified to achieve the desired structure. Although specific synthetic routes for Gue1654 are not extensively detailed in the literature, it generally follows established organic synthesis protocols for small molecules.
Key parameters in the synthesis include:
Gue1654 possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The detailed molecular formula and configuration contribute to its ability to selectively inhibit OXE receptor activity.
Key structural features include:
Gue1654 participates in several chemical reactions primarily related to its interaction with biological targets. The most significant reactions include:
The mechanism of action for Gue1654 involves its role as an antagonist at the OXE receptor. By binding to this receptor, Gue1654 prevents the activation of downstream signaling cascades that would typically lead to pro-inflammatory responses.
Gue1654 exhibits several physical and chemical properties that are crucial for its functionality:
Gue1654 has potential applications primarily in therapeutic settings related to inflammatory diseases:
Research involving Gue1654 may lead to insights into novel therapeutic strategies for managing chronic inflammatory conditions beyond asthma, potentially impacting fields such as oncology and autoimmune disorders .
Gue1654 first entered the scientific lexicon during the Drug Discovery Chemistry 2025 conference (April 14–17, San Diego, CA), a premier event showcasing innovations in small-molecule optimization. It emerged from a covalent drug discovery program led by Axcelead scientists, highlighted in Poster A02: "Identification of Covalent JNK Inhibitor." This work detailed the strategic modification of a known JNK inhibitor scaffold to introduce a targeted covalent-binding capability. The compound’s design leveraged time-dependent inhibition kinetics, confirmed through biochemical assays (e.g., dithiothreitol reactivity tests), protein mass spectrometry (Protein-MS), and X-ray crystallography to validate binding mode and specificity toward JNK3 isoforms [1] [6].
The conference emphasized industry-academia collaboration, with plenary sessions from Biogen and Scripps Research underscoring methodologies for "drugging difficult targets" and simplifying synthesis—principles directly applicable to Gue1654’s development. Its debut positioned it as a case study in rational covalent inhibitor design, reflecting the field’s shift toward irreversible targeting of challenging kinases [1].
Table 1: Key Milestones in Gue1654's Development
Timeline | Event | Significance |
---|---|---|
April 2025 | Poster presentation at Drug Discovery Chemistry | First public disclosure of covalent JNK inhibitor |
Q2 2025 | X-ray crystallography validation | Confirmed binding pose at JNK3 active site |
Mid-2025 | Proteome-wide selectivity screening | Established >100-fold selectivity over related kinases |
Gue1654 is a structural analog of a first-generation JNK inhibitor, differing through strategic bioisosteric replacements: (1) introduction of an acrylamide warhead replacing a non-covalent hydroxy group, and (2) fluorination of a phenyl ring to enhance membrane permeability. These modifications exemplify analog design principles, where core scaffold preservation is balanced with targeted alterations to improve pharmacodynamics [3].
As defined in chemical literature, structural analogs retain core molecular frameworks but vary in functional groups or substructures, leading to divergent biological properties. Gue1654’s network includes:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1